molecular formula C13H15ClN2OS2 B12582115 Acetamide,2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)-

Acetamide,2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)-

Cat. No.: B12582115
M. Wt: 314.9 g/mol
InChI Key: AICRVUYCROVQMB-UHFFFAOYSA-N
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Description

Acetamide,2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)- is a structurally complex acetamide derivative featuring a benzothiazole core substituted with a chlorine atom at the 5-position and a thioether linkage to the acetamide backbone. The tert-butyl group on the nitrogen atom confers steric bulk, which may influence solubility, stability, and binding interactions in biological systems. Such methods typically yield high-purity compounds (>95%) with confirmed structures via NMR and IR spectroscopy .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15ClN2OS2

Molecular Weight

314.9 g/mol

IUPAC Name

N-tert-butyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H15ClN2OS2/c1-13(2,3)16-11(17)7-18-12-15-9-6-8(14)4-5-10(9)19-12/h4-6H,7H2,1-3H3,(H,16,17)

InChI Key

AICRVUYCROVQMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NC2=C(S1)C=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)- typically involves the reaction of 5-chloro-2-mercaptobenzothiazole with tert-butylamine and acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set period to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to control the reaction parameters precisely. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality Acetamide,2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)- suitable for various applications.

Chemical Reactions Analysis

Benzothiazole Core Formation

The benzothiazole ring is typically synthesized via cyclization of aniline derivatives. For example, reacting aniline with acetic acid, bromine, and ammonium thiocyanate yields 2-amino-6-thiocyanato benzothiazole . Subsequent chlorination at position 5 could involve electrophilic substitution, though specific details for this compound are not explicitly described in the literature.

Thioacetamide Group Formation

The thioacetamide moiety is introduced via nucleophilic substitution. For instance, reacting benzothiazole derivatives with chloroacetyl chloride produces intermediates like 2-chloro-N-(benzothiazol-2-yl)thioacetamide . This step aligns with general methods for forming thioacetamides from thiols and acyl chlorides.

Amide Substitution with tert-Butylamine

The final step involves substituting the amide’s leaving group (e.g., chloride) with tert-butylamine. This is analogous to reactions described in patents, where chloroacetamide derivatives react with amines under basic conditions (e.g., using oxalyl chloride as an activator) . For example, reacting 2-[(diphenylmethyl)thio]acetic acid with tert-butylamine via esterification and ammonolysis yields similar amide derivatives .

Reaction Conditions and Data

While explicit data for this compound is limited, analogous reactions from the literature provide insights into typical parameters:

Reaction Step Reagents/Conditions Yield Purity Melting Point
Esterification Methanol, H₂SO₄, reflux90–95%95–98%104–110°C
Ammonolysis NH₃ gas, methanol90–94%95–98%104–110°C
Acyl Chloride Activation Oxalyl chloride, DMF

Data adapted from similar thioacetamide syntheses .

Analytical Characterization

The compound’s structure is typically confirmed via:

  • NMR : Proton shifts for tert-butyl groups (δ ~1.2–1.4 ppm) and aromatic protons (δ ~7.0–7.5 ppm) .

  • IR : Absorption bands for amide N–H (≈3380 cm⁻¹) and carbonyl (≈1640–1700 cm⁻¹) .

  • Mass Spectrometry : Molecular ion peak at m/z 314.9 g/mol (calculated) .

Challenges and Variations

  • Substituent Effects : Chlorine substitution at position 5 may influence reactivity, as seen in similar derivatives where chloro groups enhance biological activity .

  • Amide Formation : Activation of the carboxylic acid (e.g., via esterification or acyl chloride formation) is critical for efficient amide bond formation .

References to search results are integrated throughout the analysis.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to Acetamide, 2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)- exhibit significant antimicrobial properties. Benzothiazole derivatives have been shown to inhibit the growth of various bacterial strains. A study highlighted the effectiveness of similar benzothiazole compounds against resistant strains of bacteria, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

Benzothiazole derivatives are known for their anti-inflammatory properties. Studies have demonstrated that compounds containing the benzothiazole moiety can significantly reduce inflammation in animal models. This suggests that Acetamide, 2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)- could be explored as a candidate for anti-inflammatory drug development .

Anticancer Potential

Recent investigations into thiazole and benzothiazole derivatives have revealed their potential as anticancer agents. Compounds similar to Acetamide, 2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)- have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo. For instance, thiazole-integrated compounds have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .

Pesticidal Properties

The compound's structural characteristics suggest potential applications in agriculture as a pesticide or herbicide. Research into benzothiazole derivatives has indicated their effectiveness in controlling plant pathogens and pests, leading to increased interest in developing formulations based on Acetamide, 2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)- for agricultural use .

Polymer Chemistry

Acetamide derivatives have been investigated for their role in polymer chemistry, particularly as additives that enhance the properties of polymers. The incorporation of benzothiazole groups can improve thermal stability and mechanical strength, making these compounds valuable in producing advanced materials .

Case Studies

Study Focus Findings
Sharma et al. (2021)Analgesic ActivityCompounds with similar structures showed reduced pain response in animal models compared to standard analgesics .
Reddy et al. (2011)Antiulcer ActivityBenzothiazole derivatives exhibited significant reduction in gastric acid secretion and ulcer formation .
Bariwal et al. (2008)Antimicrobial EffectsDemonstrated effective inhibition of bacterial growth with specific benzothiazole compounds .

Mechanism of Action

The mechanism of action of Acetamide,2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)- involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. The chlorine atom and tert-butyl group contribute to the compound’s overall reactivity and binding affinity, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Benzothiazole vs. Benzoxazole Derivatives

  • Compound 13c ():
    • Structure: N-(4–(2-(3-Chlorobenzoyl)hydrazine-1-carbonyl)phenyl)-2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamide.
    • Key Differences: Replaces benzothiazole with benzoxazole, altering electronic properties (oxygen vs. sulfur heteroatom). The IR spectrum shows a strong C=O stretch at 1657 cm⁻¹, similar to the target compound, but lacks the 5-chloro substitution .
    • Impact: Benzoxazole’s lower electron-withdrawing capacity may reduce reactivity compared to benzothiazole.

Chloro vs. Bromo Substituents

  • Compound 25 (): Structure: 2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide. Key Differences: Bromine substituent at the 8-position instead of chlorine. Impact: Bromine’s larger atomic radius may enhance steric hindrance and lipophilicity compared to chlorine .

Tert-Butyl vs. Methoxybenzyl Groups

  • Compound II-56 (): Structure: N-(tert-butyl)-2-(4-chlorophenyl)-2-(N-(4-methoxybenzyl)acetamido)acetamide. Key Differences: Incorporates a 4-methoxybenzyl group alongside tert-butyl.

Key Observations :

  • The tert-butyl group is often introduced via isocyanide-based multicomponent reactions, offering high efficiency .
  • Thioether linkages (e.g., benzothiazolylthio) are typically formed via nucleophilic substitution of chloroacetamide intermediates .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Notable Functional Groups
Target Compound (Estimated) ~350–400 N/A Benzothiazole, tert-butyl, thioether
Compound 13c () N/A N/A Benzoxazole, hydrazine carbonyl
Compound II-56 () 402.17 124–126 4-Chlorophenyl, methoxybenzyl

Analysis :

  • The tert-butyl group in the target compound likely reduces crystallinity compared to polar derivatives like II-56, which has a defined melting point .
  • Chlorine and bromine substituents increase molecular weight and may enhance halogen bonding in biological targets .

Biological Activity

Acetamide, 2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)-, also known by its CAS number 606136-39-4, is a compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of Acetamide, 2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)- can be represented as follows:

  • Molecular Formula : C13H15ClN2OS2
  • Molecular Weight : 314.9 g/mol
  • Structural Features : The compound contains a benzothiazole moiety which is known for its biological activity, particularly in antimicrobial and anticancer applications .

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the benzothiazole scaffold exhibit significant antimicrobial properties. The biological activity of Acetamide, 2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)- has been assessed against various bacterial and fungal strains.

Antibacterial Activity

The antibacterial efficacy of this compound was evaluated using the Minimum Inhibitory Concentration (MIC) method against several pathogens. The following table summarizes the findings:

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus6.25
Escherichia coli6.25
Klebsiella pneumoniae6.25
Methicillin-resistant S. aureus (MRSA)11.5

These results indicate that Acetamide, 2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)- exhibits comparable activity to standard antibiotics such as chloramphenicol and norfloxacin.

Antifungal Activity

In addition to antibacterial properties, the compound's antifungal activity was also assessed. It showed significant action against various fungal strains:

Fungal Strain MIC (µg/mL) Reference
Candida albicans3.92–4.01
Aspergillus niger4.01–4.23

The antifungal efficacy was notably lower than that of reference drugs like fluconazole but still demonstrates potential for therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of Acetamide, 2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)- can be attributed to its structural characteristics:

  • Electron-Withdrawing Groups : The presence of chlorine on the benzothiazole ring enhances the compound's lipophilicity and biological activity.
  • Hydrophobic Moieties : The tert-butyl group increases hydrophobic interactions with microbial membranes, contributing to its antimicrobial potency.
  • Thioether Linkage : The thioether group plays a crucial role in the interaction with biological targets, enhancing overall activity .

Case Studies and Research Findings

A comprehensive review of literature reveals various studies focusing on the synthesis and evaluation of benzothiazole derivatives, including Acetamide, 2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)-:

  • A study highlighted that derivatives with hydrophobic groups at position 2 of the thiazole ring exhibited superior antibacterial activity against Gram-positive bacteria .
  • Another research indicated that modifications to the benzothiazole moiety significantly impacted both antibacterial and antifungal activities, emphasizing the importance of SAR in drug design .

Q & A

Q. What is a reliable synthetic route for Acetamide,2-[(5-chloro-2-benzothiazolyl)thio]-N-(tert-butyl)-, and how can intermediates be characterized?

Methodological Answer:

  • Synthesis Protocol :
    • React 2-amino-5-chlorobenzothiazole with chloroacetyl chloride in the presence of triethylamine (TEA) and anhydrous potassium carbonate (K₂CO₃) under reflux in dry chloroform (4–5 hours) .
    • Introduce the tert-butyl group via nucleophilic substitution or condensation reactions, leveraging steric protection strategies (e.g., using tert-butylamine derivatives under anhydrous conditions) .
  • Purification : Recrystallize the product using ethanol-water (80:20) mixtures to enhance purity .
  • Characterization : Use ¹H/¹³C NMR to confirm acetamide and benzothiazole moieties, mass spectrometry (MS) for molecular weight validation, and HPLC for purity assessment (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

  • FT-IR : Identify characteristic peaks for thioether (C–S, ~600–700 cm⁻¹), amide (N–H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹), and tert-butyl (C–H, ~1360–1390 cm⁻¹) groups .
  • NMR :
    • ¹H NMR : Look for singlet peaks corresponding to tert-butyl protons (~1.3 ppm) and aromatic protons from the benzothiazole ring (7.0–8.5 ppm) .
    • ¹³C NMR : Confirm the acetamide carbonyl (~170 ppm) and benzothiazole carbons .
  • TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (1:3) to track reaction progress .

Q. What are the key intermediates in synthesizing this compound, and how are they stabilized?

Methodological Answer:

  • Intermediate 1 : 5-Chloro-2-aminobenzothiazole – Synthesized via cyclization of substituted arylamines with potassium thiocyanate in glacial acetic acid .
  • Intermediate 2 : Chloroacetylated benzothiazole – Formed by reacting 2-aminobenzothiazole with chloroacetyl chloride under reflux. Stabilize using anhydrous K₂CO₃ to prevent hydrolysis .
  • Intermediate 3 : tert-Butylamine derivative – Protect reactive sites using inert atmospheres (N₂/Ar) to avoid oxidation .

Advanced Research Questions

Q. How can reaction yields be optimized given steric hindrance from the tert-butyl group?

Methodological Answer:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of bulky intermediates .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitutions .
  • Temperature Control : Gradual heating (60–80°C) prevents decomposition, while prolonged reflux (6–8 hours) ensures complete tert-butyl incorporation .

Q. How to address contradictions in reported biological activity data (e.g., antimicrobial vs. no activity)?

Methodological Answer:

  • Assay Standardization :
    • Use consistent microbial strains (e.g., Candida albicans ATCC 10231) and minimum inhibitory concentration (MIC) protocols .
    • Validate results with positive controls (e.g., fluconazole for antifungal assays) .
  • Structural Analysis : Compare substituent effects; for example, electron-withdrawing groups (e.g., Cl) on the benzothiazole ring enhance activity, while bulky tert-butyl may reduce membrane penetration .

Q. What computational strategies predict this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to Mycobacterium tuberculosis enoyl-ACP reductase (InhA), a target for antitubercular agents. Focus on hydrogen bonding between the acetamide carbonyl and NAD⁺ cofactor .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of the compound-enzyme complex. Analyze RMSD and binding free energies (MM/PBSA) .

Q. How to design derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the tert-butyl group with cyclopropane or trifluoromethyl to balance lipophilicity and metabolic stability .
  • Pro-drug Strategies : Introduce hydrolyzable esters (e.g., ethyl or methyl esters) to enhance oral bioavailability .
  • ADMET Prediction : Use SwissADME to optimize logP (2–4) and reduce CYP450 inhibition risks .

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